Sodium 4-aminobenzoate

Catalog No.
S11157444
CAS No.
54287-22-8
M.F
C7H6NNaO2
M. Wt
159.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-aminobenzoate

CAS Number

54287-22-8

Product Name

Sodium 4-aminobenzoate

IUPAC Name

sodium 4-aminobenzoate

Molecular Formula

C7H6NNaO2

Molecular Weight

159.12 g/mol

InChI

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1

InChI Key

XETSAYZRDCRPJY-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]

Sodium 4-aminobenzoate (CAS 54287-22-8) is the highly water-soluble monosodium salt of 4-aminobenzoic acid (PABA), serving as a critical precursor, biochemical assay reagent, and radiopharmaceutical stabilizer. Unlike its free acid counterpart, which requires organic co-solvents or elevated temperatures for dissolution, the sodium salt readily dissolves in aqueous media, providing immediate processability for liquid formulations and cell culture applications. Its structural profile includes a primary amine and a carboxylate group, making it an essential building block in peptide synthesis, active pharmaceutical ingredient (API) manufacturing, and UV-absorbing cosmetic formulations. For procurement professionals, the selection of the sodium salt over the free acid or potassium variant is primarily driven by its quantified aqueous solubility, favorable pH profile, and compatibility with sodium-dominant biological systems [1].

Substituting Sodium 4-aminobenzoate with the generic free acid (4-aminobenzoic acid) or its potassium salt (Potassium 4-aminobenzoate) often leads to formulation failures and compromised assay reproducibility. The free acid exhibits poor aqueous solubility (~6.11 mg/mL), necessitating the use of ethanol or heating, which can denature sensitive biological components or introduce unwanted solvent toxicity in cell culture media. Furthermore, the free acid's low pKa (~4.8) causes acidic pH shifts that can degrade pH-sensitive radiopharmaceuticals like 99mTc-HMPAO. While the potassium salt offers comparable solubility, substituting it into mammalian cell culture assays or injectable formulations introduces high concentrations of potassium ions, which can disrupt cellular osmotic balance, cause membrane depolarization, and induce cytotoxicity. Consequently, exact procurement of the sodium salt is required to maintain physiological compatibility and process efficiency [1].

Aqueous Solubility and Formulation Processability

In aqueous formulation workflows, Sodium 4-aminobenzoate demonstrates a solubility of approximately 50 mg/mL at room temperature, whereas the free 4-aminobenzoic acid achieves only ~6.11 mg/mL at 30 °C. This represents an 8.2-fold increase in aqueous solubility for the sodium salt. This measured solubility difference allows for the direct preparation of highly concentrated aqueous stock solutions without the need for organic co-solvents (such as ethanol or DMSO) or extended heating protocols [1].

Evidence DimensionAqueous Solubility
Target Compound Data~50 mg/mL
Comparator Or Baseline4-aminobenzoic acid (free acid): ~6.11 mg/mL
Quantified Difference~8.2x higher aqueous solubility
ConditionsAqueous solvent, room temperature (25-30 °C)

Eliminates the need for organic co-solvents or heating during the preparation of aqueous buffers, injectables, or cell culture media, streamlining downstream processability.

pH Profile and Radiopharmaceutical Precursor Suitability

When utilized as a stabilizer for radiopharmaceuticals such as 99mTc-HMPAO, the pH of the additive is critical to prevent oxidative degradation. Sodium 4-aminobenzoate yields a slightly alkaline to neutral pH in solution (USP specification pH 8.0–9.0 at 50 mg/mL), whereas the free 4-aminobenzoic acid (pKa ~4.8) yields an acidic solution. The sodium salt's ability to dissolve immediately in saline while maintaining a non-acidic environment prevents the pH-induced decomposition of sensitive radiolabeled complexes, ensuring high radiochemical purity .

Evidence DimensionSolution pH Profile
Target Compound DatapH 8.0–9.0 (at 50 mg/mL)
Comparator Or Baseline4-aminobenzoic acid: Acidic (pKa ~4.8)
Quantified DifferenceMaintains near-neutral/alkaline buffering vs. acidic pH shift
ConditionsAqueous formulation (e.g., radiopharmaceutical stabilization)

Prevents the pH-induced oxidative degradation of sensitive radiolabeled complexes, ensuring high radiochemical purity without complex buffering steps.

Mass Efficiency and Extracellular Cation Compatibility

For biological assays and bulk API synthesis, the choice of salt dictates both mass efficiency and physiological compatibility. Sodium 4-aminobenzoate has a molecular weight of 159.12 g/mol, compared to 175.23 g/mol for Potassium 4-aminobenzoate. This provides approximately 10% more active 4-aminobenzoate moiety per gram of procured material. Additionally, because sodium is the dominant extracellular cation in mammalian systems, the sodium salt avoids the risk of cell depolarization or cytotoxicity that occurs when introducing high concentrations of potassium ions [1].

Evidence DimensionActive Moiety Mass Efficiency
Target Compound DataMW: 159.12 g/mol (Sodium salt)
Comparator Or BaselinePotassium 4-aminobenzoate: MW 175.23 g/mol
Quantified Difference~10% more active moiety per gram
ConditionsMammalian cell culture and microbiological assays

Provides higher mass efficiency in bulk formulation while avoiding the cytotoxicity and membrane depolarization risks associated with high potassium concentrations.

Radiopharmaceutical Stabilization (e.g., 99mTc-HMPAO)

Due to its ~50 mg/mL aqueous solubility and favorable alkaline pH profile, Sodium 4-aminobenzoate is utilized as a stabilizer for radiopharmaceuticals. It prevents oxidative degradation of sensitive radiolabeled complexes without causing the acidic pH shifts associated with the free acid [1].

Mammalian Cell Culture Media and Biochemical Assays

In biological assays requiring high concentrations of the 4-aminobenzoate moiety, the sodium salt is selected over the potassium salt to maintain physiological osmotic balance. It avoids the introduction of excess potassium ions, which can cause unwanted cell membrane depolarization or cytotoxicity [2].

Aqueous Peptide Synthesis and API Formulation

The compound's ~50 mg/mL water solubility makes it a highly processable precursor for aqueous-phase peptide synthesis and liquid API formulations. It eliminates the need for organic co-solvents like ethanol or DMSO, thereby simplifying purification steps and reducing solvent-related toxicity in final products .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.02962272 Da

Monoisotopic Mass

159.02962272 Da

Heavy Atom Count

11

UNII

75UI7QUZ5J

General Manufacturing Information

Benzoic acid, 4-amino-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-08-2024

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